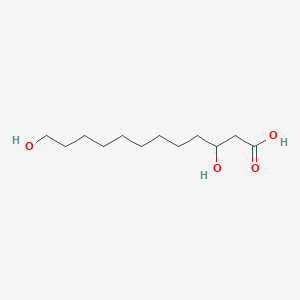![molecular formula C65H120N2O21 B1258658 (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1258658.png)
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1’)-Cer(d18:1/24:0)” is a complex glycosphingolipid. Glycosphingolipids are a group of lipids that play crucial roles in cell-cell interactions, signal transduction, and cellular recognition. This particular compound is composed of a sialic acid (Neu5Ac) linked to a galactose (Gal) and glucose (Glc) moiety, which is further attached to a ceramide backbone (Cer).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glycosphingolipids typically involves multiple steps, including the preparation of the ceramide backbone and the sequential addition of sugar moieties. The ceramide backbone can be synthesized through the condensation of sphingosine with a fatty acid. The glycosylation steps involve the use of glycosyl donors and acceptors under specific conditions, often catalyzed by glycosyltransferases or chemical catalysts.
Industrial Production Methods
Industrial production of glycosphingolipids may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the desired lipid structures. Enzymatic synthesis using purified glycosyltransferases is another approach that can be scaled up for industrial purposes.
化学反応の分析
Types of Reactions
Glycosphingolipids can undergo various chemical reactions, including:
Oxidation: Oxidation of the ceramide backbone or sugar moieties.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Substitution reactions involving the replacement of specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Chemistry
In chemistry, glycosphingolipids are studied for their unique structural properties and their role in membrane dynamics.
Biology
In biology, these compounds are essential for cell-cell communication, immune response, and pathogen recognition.
Medicine
In medicine, glycosphingolipids are investigated for their potential therapeutic applications, including cancer treatment and neurodegenerative diseases.
Industry
In industry, glycosphingolipids are used in the development of cosmetics and pharmaceuticals.
作用機序
The mechanism of action of glycosphingolipids involves their interaction with specific receptors and proteins on the cell surface. These interactions can trigger various signaling pathways, leading to changes in cellular behavior. The ceramide backbone plays a crucial role in the insertion of these molecules into the cell membrane, while the sugar moieties are involved in recognition and binding events.
類似化合物との比較
Similar Compounds
Gangliosides: Similar in structure but contain additional sialic acid residues.
Cerebrosides: Contain a single sugar moiety attached to the ceramide backbone.
Globosides: Contain multiple sugar residues but lack sialic acid.
Uniqueness
“Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1’)-Cer(d18:1/24:0)” is unique due to its specific sugar composition and linkage pattern, which confer distinct biological properties and functions.
特性
分子式 |
C65H120N2O21 |
|---|---|
分子量 |
1265.6 g/mol |
IUPAC名 |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C65H120N2O21/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(75)67-46(47(72)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-83-62-57(79)56(78)59(51(43-70)85-62)86-63-58(80)61(55(77)50(42-69)84-63)88-65(64(81)82)40-48(73)53(66-45(3)71)60(87-65)54(76)49(74)41-68/h36,38,46-51,53-63,68-70,72-74,76-80H,4-35,37,39-44H2,1-3H3,(H,66,71)(H,67,75)(H,81,82)/b38-36+/t46-,47+,48-,49+,50+,51+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63-,65-/m0/s1 |
InChIキー |
JUZJEIYRVNAPCT-AKLUEIBQSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



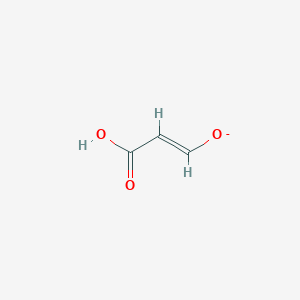
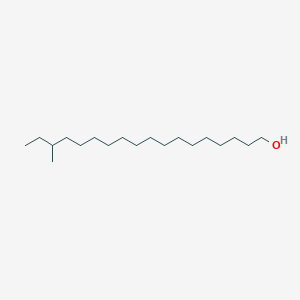

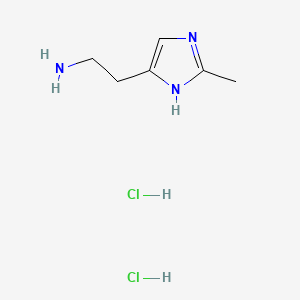
![3-(4-Chloro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1258587.png)
![ethyl 2-[[1-cyclohexyl-2-[2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate](/img/structure/B1258588.png)
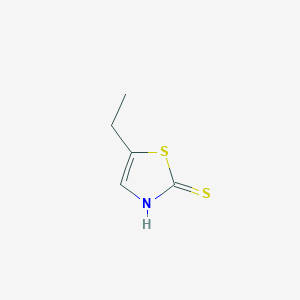
![1'-(4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl)spiro[1H-2-benzofuran-3,4'-piperidine]](/img/structure/B1258593.png)


![7-(diethylamino)-N-[(4-fluorophenyl)methyl]-2-imino-1-benzopyran-3-carboxamide](/img/structure/B1258596.png)

